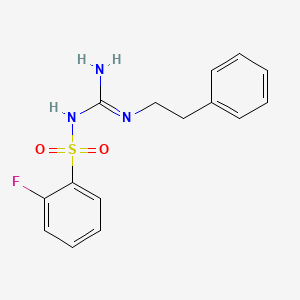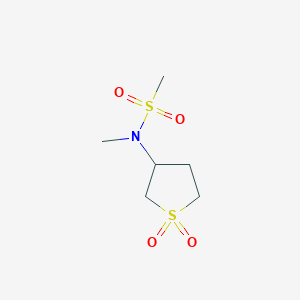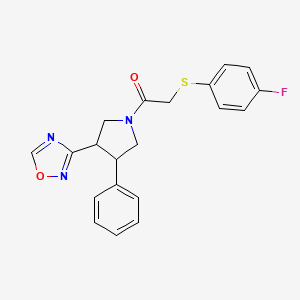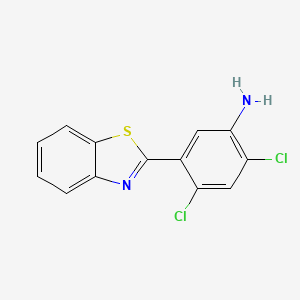
2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. This protein plays a crucial role in regulating programmed cell death, or apoptosis, and is often overexpressed in cancer cells, leading to their survival and proliferation. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Fluorination
Sulfonamides serve as crucial intermediates in the synthesis of enantioselectively fluorinated compounds. They are employed as electrophilic fluorinating agents to improve the enantioselectivity of products. For instance, N-fluoro-sulfonimide derivatives have shown significant promise in enhancing the selectivity and yield of fluorination reactions, crucial for pharmaceutical synthesis (Yasui et al., 2011), (Wang et al., 2014).
Cyclooxygenase-2 Inhibition
Substituted benzenesulfonamides have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-2), indicating their potential as anti-inflammatory agents. The introduction of fluorine atoms into the benzenesulfonamide moiety has been found to enhance COX-2 selectivity and potency, demonstrating their relevance in drug development (Pal et al., 2003), (Hashimoto et al., 2002).
Antimicrobial and Antidiabetic Activities
Sulfonamide derivatives have been explored for their antimicrobial and antidiabetic activities. The incorporation of fluorine substituents into these compounds has shown to improve their biological efficacy, highlighting their potential in addressing microbial infections and diabetes management (Faidallah & Khan, 2012).
Fluorescent Probes for Zinc(II) Detection
Fluorophores based on benzenesulfonamide structures have been developed for the detection of Zinc(II) ions, playing a critical role in biological imaging and intracellular zinc monitoring. These compounds exhibit strong fluorescence upon binding to Zn2+, making them valuable tools in biochemistry and cell biology studies (Kimber et al., 2001).
Synthetic Applications and Ligand Design
Sulfonamides act as directed metalation groups (DMGs) in organic synthesis, facilitating the construction of complex molecules through ortho metalation. They are instrumental in heterocyclic synthesis, ligand design for metal coordination, and the development of novel synthetic methodologies, underscoring their versatility and importance in synthetic organic chemistry (Familoni, 2002).
Mecanismo De Acción
Direcciones Futuras
The unique properties of fluorine make fluorinated organic compounds attractive in many research areas, therefore fluorinating agents are important . The development of new fluorinating agents like N-fluoro-N-arylsulfonamides (NFASs) suitable for radical fluorination under mild conditions could revolutionize various fields of study .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-13-8-4-5-9-14(13)22(20,21)19-15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFPBQFMBWJQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)
![1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011678.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)
![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)


